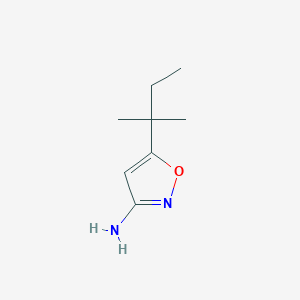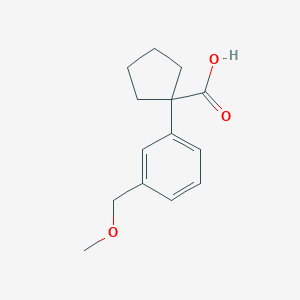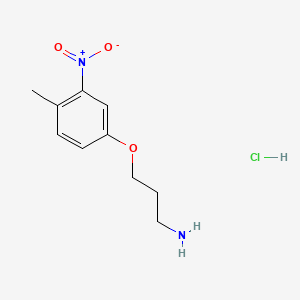
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzene, which is subjected to a halogenation reaction to introduce fluorine atoms.
Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Halogenation: Utilizing continuous flow reactors to ensure efficient and consistent halogenation.
Automated Fluorination: Employing automated systems to control the fluorination process, ensuring high yield and purity.
Catalytic Amination: Using catalysts to facilitate the amination process, improving reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorophenylamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoroethanamine: Lacks the dichlorophenyl group, leading to distinct reactivity and applications.
2,5-Dichlorobenzylamine: Contains a benzyl group instead of an ethanamine backbone, affecting its chemical behavior.
Uniqueness
2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of dichlorophenyl and difluoroethanamine moieties. This dual substitution pattern imparts specific chemical reactivity and potential biological activity that is not observed in similar compounds.
Eigenschaften
Molekularformel |
C8H7Cl2F2N |
|---|---|
Molekulargewicht |
226.05 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7Cl2F2N/c9-5-1-2-7(10)6(3-5)8(11,12)4-13/h1-3H,4,13H2 |
InChI-Schlüssel |
NVQCFTPZWWDXGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CN)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)


![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)





![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)




